N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14(2)13-23-18-8-7-17(12-16(18)6-10-21(23)24)22-28(25,26)20-11-15(3)5-9-19(20)27-4/h5,7-9,11-12,14,22H,6,10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRXFHLNPZTAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative with a complex structure that includes a tetrahydroquinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound's structure can be dissected into several key components:
- Tetrahydroquinoline Core : This bicyclic structure is known for its diverse biological activities.
- Sulfonamide Group : Characterized by the presence of a sulfonyl group attached to an amine, which is critical for its biological functions.
- Methoxy and Methyl Substituents : These groups may influence the compound's solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃S |
| Molecular Weight | 345.42 g/mol |
| CAS Number | 941991-60-2 |
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical cellular pathways, impacting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may interact with various receptors, altering signaling pathways associated with cancer cell survival and resistance.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In Vitro Studies : Compounds within the same class have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and ovarian cancer (A2780) cells. These studies suggest that the compound may induce apoptosis and inhibit cell growth through specific molecular pathways .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluating the cytotoxic effects of related tetrahydroquinoline derivatives found that certain analogs exhibited potent activity against MDA-MB-468 cells (a triple-negative breast cancer line), outperforming traditional EGFR inhibitors like gefitinib .
- The mechanism was linked to the inhibition of PI3Kβ signaling pathways, which are crucial for tumor growth and survival.
-
Synergistic Effects :
- Combinational treatments involving similar compounds have demonstrated enhanced efficacy when used alongside conventional chemotherapy agents, indicating potential for overcoming drug resistance in cancer therapies .
Potential Applications
This compound holds promise for various therapeutic applications:
- Anticancer Therapy : Due to its ability to modulate key signaling pathways involved in tumor growth.
- Antimicrobial Activity : As with many sulfonamides, it may possess antibacterial properties that warrant further investigation.
Scientific Research Applications
Antimicrobial Properties
The sulfonamide group in this compound is known for its antibacterial properties. Research indicates that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis pathways. This mechanism positions them as potential candidates for developing new antibacterial agents.
Neuroprotective Effects
Compounds derived from tetrahydroquinolines have shown promise in neuroprotection. Studies suggest that they can protect neurons from oxidative stress and apoptosis, making them potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antitumor Activity
There is emerging evidence that this compound may exhibit antitumor properties. The unique structural features of tetrahydroquinoline derivatives allow them to interact with various cellular targets involved in cancer progression.
Modulation of Cannabinoid Receptors
Preliminary studies suggest that compounds with a tetrahydroquinoline framework can modulate cannabinoid receptors, potentially influencing metabolic processes and appetite regulation.
Case Study 1: Neuroprotective Effects
A study on tetrahydroquinoline derivatives demonstrated significant neuroprotective effects against glutamate-induced toxicity in neuronal cell lines. The compound reduced cell death and increased cell viability through the activation of antioxidant pathways.
Case Study 2: Antimicrobial Activity
In vitro testing revealed that this compound exhibited antibacterial activity against several strains of Gram-positive bacteria. The mechanism was attributed to competitive inhibition of enzymes involved in folate metabolism.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Antimicrobial | Inhibition of folate synthesis | Development of new antibacterial agents |
| Neuroprotective | Protection against oxidative stress | Treatment for neurodegenerative diseases |
| Antitumor | Interaction with cancer-related cellular targets | Cancer therapeutics |
| Cannabinoid receptor modulation | Influence on metabolic processes | Research in metabolic disorders |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The tetrahydroquinolin scaffold is shared among several analogs, but substituents critically influence physicochemical and biological properties. Key comparisons include:
- Sulfonamide vs.
- Isobutyl vs. Propyl/Bromo Substituents : The branched isobutyl group in the target compound may enhance metabolic stability over linear alkyl chains (e.g., propyl) or halogenated groups (e.g., bromo), which are prone to oxidative or nucleophilic degradation .
Methodological Considerations in Comparative Studies
Crystallographic Analysis
Software suites like SHELXL and WinGX are critical for resolving structural differences between analogs. For instance, SHELXL’s robust refinement algorithms can model the isobutyl group’s conformational flexibility, while ORTEP-3 visualizes steric clashes induced by bulkier substituents .
Computational Lumping Strategies
highlights the lumping of structurally similar compounds to streamline reaction modeling. The target compound’s tetrahydroquinolin core and sulfonamide group could place it in a surrogate category with other protease inhibitors, reducing computational complexity in pharmacokinetic simulations .
Preparation Methods
Cyclization of Aniline Derivatives
A key step involves the cyclization of substituted anilines with β-keto esters. For example, ethyl acetoacetate reacts with 4-chloroaniline in the presence of polyphosphoric acid (PPA) at 120°C to yield 6-chloro-1,2,3,4-tetrahydroquinolin-2-one. Subsequent N-alkylation introduces the isobutyl group using isobutyl bromide under basic conditions (K₂CO₃ in DMF) at 80°C, achieving yields of 78–85%.
Table 1: Optimization of N-Alkylation Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80 | 85 |
| THF | NaH | 60 | 72 |
| Toluene | Et₃N | 100 | 68 |
The choice of solvent significantly impacts reaction efficiency, with polar aprotic solvents like DMF favoring higher yields due to improved solubility of intermediates.
Preparation of the Sulfonamide Moiety
The 2-methoxy-5-methylbenzenesulfonamide component is synthesized through sequential functionalization of benzene derivatives.
Bromination and Cyanation
4-Methoxybenzenesulfonamide undergoes regioselective bromination at the 3-position using bromine in dichloromethane at 60°C, yielding 3-bromo-4-methoxybenzenesulfonamide with 89% efficiency. Subsequent cyanation via Ullmann-type coupling with cuprous cyanide in DMF at 120°C produces 3-cyano-4-methoxybenzenesulfonamide (76% yield).
Methylation and Reduction
The nitrile group is reduced to a methylamine using hydrogen gas over a palladium catalyst, followed by methylation with methyl iodide to introduce the 5-methyl substituent. This step requires careful pH control (pH 8–9) to prevent over-alkylation, achieving a 70% isolated yield.
Coupling of Tetrahydroquinoline and Sulfonamide Components
The final step involves the nucleophilic substitution of the tetrahydroquinoline amine with the sulfonamide chloride.
Sulfonation Reaction
2-Methoxy-5-methylbenzenesulfonyl chloride is prepared by treating the sulfonamide with thionyl chloride at reflux (70°C). The resulting sulfonyl chloride reacts with 1-isobutyl-6-amino-2-oxo-1,2,3,4-tetrahydroquinoline in dichloromethane with triethylamine as a base, yielding the target compound at 65–72% efficiency.
Table 2: Coupling Reaction Parameters
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ | CH₂Cl₂ | 70 | 72 |
| PCl₅ | THF | 50 | 65 |
| ClSO₃H | Toluene | 90 | 58 |
Optimization of Reaction Conditions
Solvent Selection
Non-polar solvents like n-heptane and Decalin® enhance reaction homogeneity during cyclization steps, reducing side-product formation. For example, using n-heptane in N-acylation reactions improves yields by 15% compared to toluene.
Catalytic Systems
Copper(I) iodide accelerates cyanation reactions, reducing reaction times from 24 hours to 12 hours while maintaining yields above 75%.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 1.02 (d, J=6.8 Hz, 6H, isobutyl CH₃), 2.45 (s, 3H, Ar-CH₃), 3.87 (s, 3H, OCH₃).
- HPLC Purity : >98% achieved via recrystallization from acetonitrile.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enable precise temperature control during exothermic steps (e.g., bromination), reducing batch variability and improving safety profiles.
Waste Management
Solvent recovery systems for DMF and dichloromethane reduce environmental impact, with >90% recycling efficiency achieved through distillation.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of sulfonamide attachment and isobutyl substitution on the tetrahydroquinoline core.
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable using a C18 column with a methanol/water gradient (retention time ~12–15 min) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 443.18 g/mol) .
How do structural modifications (e.g., substituents on the sulfonamide or tetrahydroquinoline) influence biological activity?
Advanced Research Question
- Sulfonamide Substituents :
- 2-Methoxy Group : Enhances solubility in polar solvents (e.g., DMSO) and may improve membrane permeability .
- 5-Methyl Group : Increases steric bulk, potentially reducing off-target interactions compared to bulkier groups (e.g., benzyl in analogous compounds) .
- Tetrahydroquinoline Modifications :
- Isobutyl vs. Ethyl Groups : Isobutyl’s branched structure improves metabolic stability compared to linear alkyl chains in related derivatives .
Methodological Approach :
- Isobutyl vs. Ethyl Groups : Isobutyl’s branched structure improves metabolic stability compared to linear alkyl chains in related derivatives .
- Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values in enzyme inhibition assays (e.g., cytochrome P450 isoforms) across derivatives .
What mechanistic pathways are hypothesized for its potential anticancer activity?
Advanced Research Question
- Apoptosis Induction : The compound may activate caspase-3/7 via mitochondrial pathway disruption, as observed in structurally similar quinoline-sulfonamides .
- Kinase Inhibition : Preliminary docking studies suggest interaction with ATP-binding pockets of kinases (e.g., Aurora kinase A), validated by competitive ATP assays .
Experimental Design : - Cellular Assays : Measure apoptosis markers (e.g., Annexin V/PI staining) in cancer cell lines (e.g., MCF-7, HeLa) .
- Enzyme Assays : Use recombinant kinases to quantify inhibition constants (Kᵢ) .
How can researchers resolve contradictions in reported biological efficacy across studies?
Advanced Research Question
- Source of Contradictions : Variability in assay conditions (e.g., serum concentration in cell culture) or structural impurities.
Resolution Strategies :
Standardized Protocols : Use identical cell lines (ATCC-validated) and assay buffers.
Batch Analysis : Compare HPLC purity (>98%) and biological activity across synthetic batches .
Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize data .
What experimental approaches are recommended for evaluating solubility and formulation stability?
Advanced Research Question
- Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) and simulate intestinal fluid (FaSSIF/FeSSIF).
- Data : Solubility in water = <0.1 mg/mL; in 10% DMSO/PBS = 2.5 mg/mL .
- Stability Studies :
- Thermal Stability : Store at 4°C, -20°C, and -80°C; monitor degradation via HPLC over 6 months.
- Photostability : Expose to UV light (ICH Q1B guidelines) to assess isomerization risks .
How can researchers validate target engagement in cellular models?
Advanced Research Question
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein denaturation shifts after compound treatment.
- Knockdown/Overexpression Models : Use siRNA or CRISPR-Cas9 to silence putative targets (e.g., Bcl-2) and assess compound efficacy changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
